2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, a bromine atom, and a tetrahydropyrimidine core, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethylsulfanyl ethyl derivatives and brominated benzodioxole compounds. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve precise control of temperature, pressure, and reaction time to optimize the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or Grignard reagents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction
Properties
Molecular Formula |
C18H21BrN2O5S |
---|---|
Molecular Weight |
457.3g/mol |
IUPAC Name |
2-ethylsulfanylethyl 6-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21BrN2O5S/c1-4-27-6-5-24-17(22)15-10(2)21(3)18(23)20-16(15)11-7-13-14(8-12(11)19)26-9-25-13/h7-8,16H,4-6,9H2,1-3H3,(H,20,23) |
InChI Key |
UDWBZKZHZDAIPN-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2Br)OCO3)C)C |
Canonical SMILES |
CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2Br)OCO3)C)C |
Origin of Product |
United States |
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